molecular formula C8H4N2OS B8625546 2-Hydroxybenzo[d]thiazole-5-carbonitrile

2-Hydroxybenzo[d]thiazole-5-carbonitrile

Cat. No. B8625546
M. Wt: 176.20 g/mol
InChI Key: NPUVJAZRDVCYPZ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Heat a mixture of 5-chloro-3H-benzothiazol-2-one (9.3 g, 50 mmol), nickel(II) bromide (10.9 g, 50 mmol) and sodium cyanide (4.91 g, 100 mmol) in 1-methyl-pyrrolidinone (100 mL) in a microwave reactor 5 to 200° C. over 15 min and hold 1 h. Filter the cooled mixture through a glass frit, add diethyl ether and brine and filter again. Wash the organic phase with brine three times and concentrate in vacuo. Pass the residue through a plug of silica gel eluting with hexane/EtOAc (2:1) and then dichloromethane/methanol (9:1) to obtain the desired intermediate (3.2 g, 36%). MS (ES+) m/z: 177 (M+H)+.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nickel(II) bromide
Quantity
10.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[C-:12]#[N:13].[Na+]>CN1CCCC1=O.[Ni](Br)Br>[O:10]=[C:8]1[NH:7][C:6]2[CH:11]=[C:2]([C:12]#[N:13])[CH:3]=[CH:4][C:5]=2[S:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC=1C=CC2=C(NC(S2)=O)C1
Name
Quantity
4.91 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
nickel(II) bromide
Quantity
10.9 g
Type
catalyst
Smiles
[Ni](Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
FILTRATION
Type
FILTRATION
Details
Filter the cooled mixture through a glass frit
ADDITION
Type
ADDITION
Details
add diethyl ether and brine
FILTRATION
Type
FILTRATION
Details
filter again
WASH
Type
WASH
Details
Wash the organic phase with brine three times
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1SC2=C(N1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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